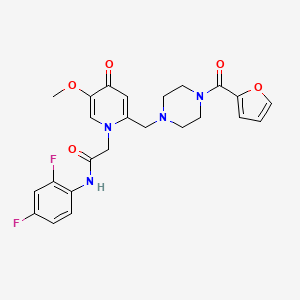

N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N4O5/c1-34-22-14-30(15-23(32)27-19-5-4-16(25)11-18(19)26)17(12-20(22)31)13-28-6-8-29(9-7-28)24(33)21-3-2-10-35-21/h2-5,10-12,14H,6-9,13,15H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHDLDJEFKJACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Aromatic rings : The presence of a difluorophenyl group enhances lipophilicity and potential interactions with biological targets.

- Piperazine moiety : Known for its role in various pharmacological activities.

- Pyridine derivative : Contributes to the compound's biological activity through its electron-withdrawing properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The furan and pyridine components may contribute to antioxidant properties, potentially protecting against oxidative stress in cells .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited .

1. Acetylcholinesterase Inhibition

A study demonstrated that derivatives similar to this compound showed AChE inhibitory activity with IC50 values ranging from 1.2 μM to 0.3 nM, indicating potent effects compared to standard drugs like donepezil .

2. Antioxidant Potential

In vitro assays revealed that related compounds displayed significant antioxidant capacity, comparable to established antioxidants such as ascorbic acid. This suggests a potential role in mitigating oxidative damage in various biological systems .

3. Antimicrobial Effects

Although specific studies on this compound are sparse, other compounds with similar structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer properties. For instance, research has shown that derivatives containing furan and piperazine structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Research has documented that compounds with similar structural motifs possess anti-inflammatory effects. The presence of the furan moiety is particularly noted for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of related compounds against various pathogens. The incorporation of difluorophenyl and furan groups enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this class of compounds. Studies indicate that they may mitigate neurodegenerative processes by targeting specific pathways involved in neuronal survival .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers evaluated the compound's effects on cytokine production in vitro. The findings revealed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Key Difference: Monofluoro vs. difluorophenyl substitution. Impact: The 2,4-difluoro substitution in the target compound may improve lipophilicity and target selectivity compared to monofluoro analogs.

Heterocyclic Core Modifications

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Key Difference: Thiadiazole ring vs. pyridinone core. Impact: Thiadiazoles often exhibit distinct electronic properties and metabolic pathways. The pyridinone in the target compound may offer better solubility due to its polar oxo group, while thiadiazoles are prone to oxidative metabolism .

Piperazine Functionalization

- N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (): Key Difference: Pyridinylpiperazine vs. furan-carbonyl-piperazine. Impact: The furan-carbonyl group introduces a planar, aromatic system that may enhance π-π interactions with hydrophobic binding pockets, whereas pyridinylpiperazine could favor hydrogen bonding via its nitrogen lone pairs .

Anti-Exudative Activity

- Reference : Acetamide derivatives (3.1–3.21) in demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg.

- Target Compound Hypothesis: The furan-carbonyl-piperazine and methoxypyridinone groups may synergize to enhance anti-inflammatory effects. The difluorophenyl group could prolong half-life by resisting oxidative metabolism .

Computational Insights

- DFT Studies (): Comparative DFT analyses of acetamide derivatives highlight substituent effects on electronic distribution and stability. The target compound’s electron-rich furan and methoxy groups may favor charge-transfer interactions in biological systems .

Physicochemical and Structural Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.